
4-(3-Methyl-butyl)-benzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methyl-butyl)-benzenethiol is an organic compound that belongs to the class of aromatic thiols. It is characterized by a benzene ring substituted with a thiol group (-SH) and a 3-methyl-butyl group. This compound is known for its distinct odor and is often used in the synthesis of various chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-butyl)-benzenethiol typically involves the alkylation of thiophenol with 3-methyl-1-butyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually include refluxing the reactants in an appropriate solvent like ethanol or acetone.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methyl-butyl)-benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Applications De Recherche Scientifique
4-(3-Methyl-butyl)-benzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(3-Methyl-butyl)-benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. The aromatic ring allows for π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophenol: Lacks the 3-methyl-butyl group, making it less hydrophobic.
4-Methyl-benzenethiol: Contains a methyl group instead of the 3-methyl-butyl group.
4-(2-Methyl-butyl)-benzenethiol: Similar structure but with a different alkyl chain.
Uniqueness
4-(3-Methyl-butyl)-benzenethiol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 3-methyl-butyl group enhances its hydrophobicity and influences its reactivity compared to other aromatic thiols.
Propriétés
Formule moléculaire |
C11H16S |
|---|---|
Poids moléculaire |
180.31 g/mol |
Nom IUPAC |
4-(3-methylbutyl)benzenethiol |
InChI |
InChI=1S/C11H16S/c1-9(2)3-4-10-5-7-11(12)8-6-10/h5-9,12H,3-4H2,1-2H3 |
Clé InChI |
YZSLRTFZEUDLDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC1=CC=C(C=C1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazolo[4,3-d]thiazole-5-methanamine](/img/structure/B12862718.png)
![2-Aminobenzo[d]oxazole-7-carboxamide](/img/structure/B12862725.png)
![1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile](/img/structure/B12862730.png)
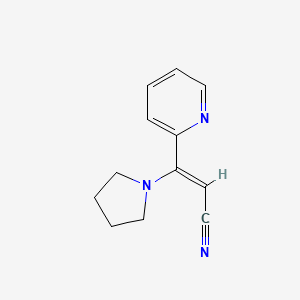
![Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B12862737.png)
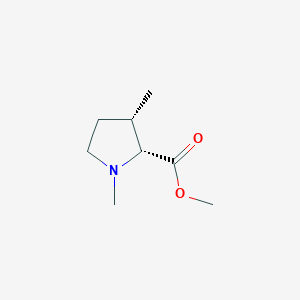
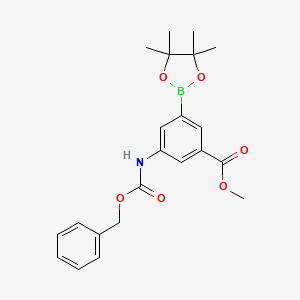
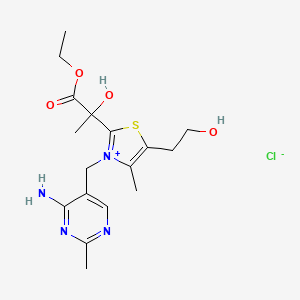
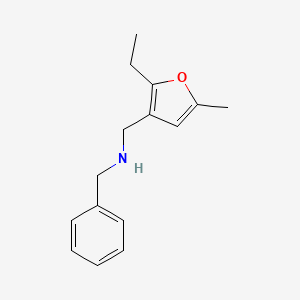
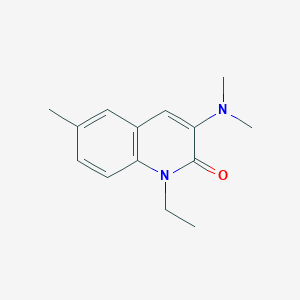


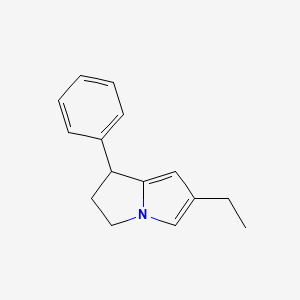
![3-(4-Bromobenzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12862770.png)
